2-[(But-3-yn-1-yl)oxy]pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
835596-19-5 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-but-3-ynoxypyridine |
InChI |
InChI=1S/C9H9NO/c1-2-3-8-11-9-6-4-5-7-10-9/h1,4-7H,3,8H2 |
InChI Key |
MDUJLJVDPGVRGQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOC1=CC=CC=N1 |
Origin of Product |
United States |
**advanced Synthetic Methodologies and Strategic Approaches to 2 but 3 Yn 1 Yl Oxy Pyridine and Its Analogues**
Transition Metal-Catalyzed Alkynylation and Aryloxylation Strategies
Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective routes for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The construction of molecules like 2-[(But-3-yn-1-yl)oxy]pyridine can be approached by forming the C-O ether linkage or by modifying the pyridine (B92270) core, with metals such as palladium, gold, and copper playing pivotal roles. rsc.org
Palladium catalysts are exceptionally versatile for forming C-O bonds and for the functionalization of pyridine rings. While direct synthesis of the target molecule via a single palladium-catalyzed step is not extensively documented, established palladium-catalyzed reactions provide clear strategic pathways. For instance, the Buchwald-Hartwig amination, a powerful method for C-N bond formation, has analogous C-O coupling variants that could be applied. A plausible route involves the coupling of a 2-halopyridine, such as 2-bromopyridine, with but-3-yn-1-ol.
Furthermore, palladium catalysis is instrumental in the C-H activation and subsequent functionalization of pyridine rings. rsc.org Pyridine N-oxides are often used as precursors as they are more reactive towards both electrophilic and nucleophilic reagents than the parent heterocyles. researchgate.netsemanticscholar.org Palladium-catalyzed direct arylation of pyridine N-oxides with aryl bromides occurs with high yield and selectivity for the 2-position, which can then be deoxygenated. researchgate.netsemanticscholar.org This C-H activation strategy could be adapted for alkoxylation.
Table 1: Representative Palladium-Catalyzed Reactions for Pyridine Functionalization
| Reaction Type | Reactants | Catalyst System | Key Features |
|---|---|---|---|
| Buchwald-Hartwig Etherification (Hypothetical) | 2-Bromopyridine, But-3-yn-1-ol | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Forms the C-O bond directly. |
| C-H Alkenylation of Pyridine N-Oxide | Pyridine N-oxide, Olefin | Pd(OAc)₂ | Selective functionalization at the C2 position. researchgate.netsemanticscholar.org |
| Direct Arylation of Pyridine N-Oxide | Pyridine N-oxide, Aryl Bromide | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃) | High selectivity for the 2-position. researchgate.net |
Gold catalysts, particularly Gold(I) complexes, have emerged as powerful tools for activating alkynes toward nucleophilic attack. The compound this compound is a key substrate in gold-catalyzed intramolecular reactions. A highly efficient method involves the gold(I)-catalyzed synthesis of N-alkenyl 2-pyridonyl amines from 2-(but-3-yn-1-yloxy)pyridine under acidic conditions. rsc.org This process proceeds through an initial intramolecular cyclization via a 6-exo-dig addition of the pyridine nitrogen onto the gold-activated alkyne, forming a pyridinium (B92312) salt intermediate. rsc.org This intermediate then undergoes a rearrangement through nucleophilic addition of an amine, yielding the final secondary amine product. rsc.org
Similarly, a one-pot gold(I)-catalyzed method has been developed to synthesize 2-pyridonyl alcohols from 2-(but-3-yn-1-yloxy)pyridine. rsc.org The mechanism also involves the formation of a pyridinium salt via 6-exo-dig cyclization, which then rearranges in a weakly basic medium to form N-alkenyl pyridonyl alcohols in moderate to excellent yields. rsc.org
Table 2: Gold(I)-Catalyzed Reactions of this compound
| Product Type | Catalyst System | Key Intermediate | Reaction Outcome | Reference |
|---|---|---|---|---|
| N-Alkenyl 2-pyridonyl sec-amines | Au(I) catalyst, Acidic conditions | Pyridinium salt | Rearrangement via nucleophilic amine addition | rsc.org |
| N-Alkenyl pyridonyl alcohols | Au(I) catalyst, Methanesulfonic acid, Na₂CO₃ | Pyridinium salt | Rearrangement in a weakly basic medium | rsc.org |
Copper catalysis is a well-established and cost-effective method for C-O and C-N bond formation, most notably in the Ullmann condensation. This reaction could be employed for the synthesis of this compound by coupling a 2-halopyridine with but-3-yn-1-ol in the presence of a copper catalyst and a base. While modern methods often favor palladium, copper catalysis remains a robust and practical option.
Copper catalysts are also widely used in cascade reactions to build complex heterocyclic structures. For example, copper-catalyzed cascade reactions involving C(sp²)–H amination and annulation have been used to synthesize pyrido-fused quinazolinones. rsc.org This demonstrates the utility of copper in activating C-H bonds and facilitating complex transformations on pyridine and related heterocycles, suggesting potential for novel synthetic routes to functionalized 2-alkoxypyridines.
Transition Metal-Free Synthetic Pathways and Advancements
While transition metals offer powerful catalytic cycles, metal-free approaches provide advantages in terms of cost, toxicity, and product purity. A primary metal-free route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a pyridine ring activated with a good leaving group, such as 2-fluoropyridine (B1216828) or 2-chloropyridine, with the sodium or potassium alkoxide of but-3-yn-1-ol. An efficient protocol for the construction of various pyridyl pyridone and oxydipyridine derivatives through a hydroxylation and arylation tandem reaction of 2-fluoropyridines has been reported under simple transition-metal-free conditions. rsc.org
Another important metal-free strategy involves the use of pyridine N-oxides. The reaction of pyridine N-oxide with acetic anhydride (B1165640) leads to the formation of 2-acetoxypyridine, which can be hydrolyzed to 2-pyridone. stackexchange.com This activation of the 2-position of the pyridine ring by the N-oxide functionality is a classic strategy that can be adapted for the introduction of other nucleophiles. stackexchange.com More recently, an efficient metal-free oxyarylation of electron-poor alkynes with pyridine N-oxides has been developed, affording meta-substituted pyridines with high regioselectivity. researchgate.net
Stereoselective and Enantioselective Synthesis Approaches
The development of stereoselective syntheses is crucial when chiral centers are present in the target molecule or its analogues. For analogues of this compound that may contain stereocenters on the side chain, enantioselective methods are required. One effective strategy for achieving stereoselectivity in pyridine chemistry involves the use of chiral pyridinium salts. The nucleophilic addition of Grignard reagents to a chiral pyridinium salt derived from 4-methoxypyridine (B45360) has been shown to accomplish the stereoselective synthesis of pyridinones. nih.gov This methodology could be adapted to introduce chiral side chains onto the pyridine nucleus, which could then be converted to the desired 2-alkoxy derivatives.
Sustainable and Green Chemistry Methodologies in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.inijarsct.co.in In the context of synthesizing pyridine derivatives, this involves using safer solvents, reducing waste, and employing energy-efficient methods. nih.gov Microwave-assisted organic synthesis has been recognized as a green chemistry tool that can lead to shorter reaction times, higher yields, and purer products in the synthesis of pyridine derivatives. ijarsct.co.innih.gov
One-pot multicomponent reactions represent another green approach, as they increase efficiency and reduce waste by combining several steps into a single operation without isolating intermediates. nih.gov The development of environmentally friendly and sustainable approaches to pyridine synthesis is a growing area of research. ijarsct.co.in This includes the design of recyclable and green catalysts that can operate under mild conditions and the use of solventless approaches or benign solvents like water or ethanol. rasayanjournal.co.innih.gov A practical and environmentally friendly methodology for synthesizing substituted aromatic pyridyl sulfones, for example, features a novel tandem SNAr/oxidation under mild conditions. acs.org
Table 3: Green Chemistry Approaches in Pyridine Synthesis
| Green Methodology | Description | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Faster reaction times, higher yields, reduced by-products. nih.gov |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants. | High synthetic efficiency, atom economy, reduced reaction times. rasayanjournal.co.innih.gov |
| Green Catalysts/Solvents | Use of recyclable catalysts and environmentally benign solvents (e.g., water, ethanol). | Reduced environmental impact, lower toxicity. rasayanjournal.co.innih.gov |
| Tandem Reactions | Combining multiple transformations in one pot without intermediate isolation. | Increased efficiency, reduced waste and purification steps. acs.org |
Solid-Phase Synthesis and Combinatorial Library Generation of Derivatives
The principles of solid-phase organic synthesis (SPOS) offer a powerful platform for the efficient preparation of focused compound libraries, enabling rapid exploration of structure-activity relationships. The application of these methodologies to the synthesis of this compound and its derivatives allows for systematic structural modifications to probe biological activities. A key advantage of SPOS is the simplification of purification, as excess reagents and soluble byproducts are removed by simple filtration and washing of the resin-bound product.
A plausible solid-phase synthetic strategy for this compound analogues commences with the immobilization of a suitable starting material onto a solid support. For the synthesis of a library of 2-alkoxypyridine derivatives, a common approach involves the use of a resin that allows for the attachment of a pyridine scaffold, followed by diversification.
One effective strategy involves the immobilization of 2-hydroxypyridine (B17775) onto a suitable resin, such as Wang resin. The hydroxyl group of 2-hydroxypyridine can be attached to the benzylic alcohol linker of the Wang resin via an ester linkage. This linkage is stable to a variety of reaction conditions but can be readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA). peptide.com
Once the 2-hydroxypyridine is anchored to the solid support, the next step is the etherification of the pyridinone oxygen. A Mitsunobu reaction provides a mild and efficient method for this transformation on the solid phase. researchgate.netorganic-chemistry.org The resin-bound 2-hydroxypyridine can be reacted with a diverse range of alcohols in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-synthesis.comnih.gov This allows for the introduction of various side chains, including the but-3-yn-1-yl group or other functionalities.
Alternatively, a Williamson ether synthesis can be employed. glycopep.com The resin-bound 2-hydroxypyridine can be deprotonated with a suitable base to form the corresponding pyridinoxide, which then undergoes a nucleophilic substitution reaction with an appropriate alkyl halide.
The final step in the synthesis is the cleavage of the desired product from the solid support. For Wang resin, treatment with a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM) is typically employed. peptide.compeptide.com The choice of cleavage cocktail may also include scavengers to trap reactive cations generated during the process. thermofisher.com
For the generation of a combinatorial library of this compound derivatives, the diversification can be introduced at several points. The primary point of diversity would be the alcohol used in the Mitsunobu reaction or the alkyl halide in the Williamson ether synthesis. A wide array of commercially available alcohols and alkyl halides can be utilized to generate a library of analogues with variations in the alkoxy side chain.
A second point of diversity can be introduced by using a variety of substituted 2-hydroxypyridines as the initial building block. This would allow for the exploration of the effects of substitution on the pyridine ring.
The "split-and-pool" strategy is a powerful technique for the rapid generation of large combinatorial libraries on solid support. researchgate.net In this approach, the resin is divided into portions, each of which is reacted with a different building block. The resin portions are then recombined, mixed, and split again for the next reaction step. This process allows for the synthesis of a large number of unique compounds on individual resin beads.
To facilitate the identification of active compounds from such libraries, encoding strategies can be employed. Each resin bead can be tagged with a unique chemical identifier that corresponds to the specific building blocks used in the synthesis of the compound on that bead.
Below are illustrative data tables for the solid-phase synthesis and combinatorial library generation of this compound derivatives.
Table 1: Proposed Solid-Phase Synthesis of this compound
| Step | Reagents and Conditions | Purpose |
| 1. Immobilization | 2-hydroxypyridine, Wang resin, DCC, DMAP, DCM | Attachment of 2-hydroxypyridine to the solid support. |
| 2. Etherification | Resin-bound 2-hydroxypyridine, But-3-yn-1-ol, PPh₃, DIAD, THF | Formation of the ether linkage via Mitsunobu reaction. |
| 3. Cleavage | TFA/DCM (e.g., 50:50 v/v) | Release of the final product from the resin. |
| 4. Purification | Precipitation with cold diethyl ether, filtration | Isolation of the crude product. |
Table 2: Example Building Blocks for a Combinatorial Library of 2-Alkoxypyridine Derivatives
| Building Block Type | Examples |
| Alcohols (for Mitsunobu Reaction) | But-3-yn-1-ol, Propargyl alcohol, 4-Pentyn-1-ol, 5-Hexyn-1-ol, Cyclopropylmethanol, 2-Phenylethanol |
| Alkyl Halides (for Williamson Ether Synthesis) | 4-Bromobut-1-yne, Propargyl bromide, 5-Chloropent-1-yne, (Bromomethyl)cyclopropane, 2-Bromoethylbenzene |
| Substituted 2-Hydroxypyridines | 2-Hydroxy-4-methylpyridine, 2-Hydroxy-5-chloropyridine, 2-Hydroxy-6-phenylpyridine |
Table 3: Representative Members of a Combinatorial Library
| Compound Name | Pyridine Scaffold | Alkoxy Side Chain |
| This compound | 2-Hydroxypyridine | But-3-yn-1-ol |
| 2-(Prop-2-yn-1-yloxy)pyridine | 2-Hydroxypyridine | Propargyl alcohol |
| 2-[(But-3-yn-1-yl)oxy]-4-methylpyridine | 2-Hydroxy-4-methylpyridine | But-3-yn-1-ol |
| 5-Chloro-2-(prop-2-yn-1-yloxy)pyridine | 2-Hydroxy-5-chloropyridine | Propargyl alcohol |
**mechanistic Investigations and Elucidation of Reaction Pathways Involving 2 but 3 Yn 1 Yl Oxy Pyridine**
Detailed Analysis of Intramolecular Cyclization Mechanisms (e.g., 5-exo-dig, 6-exo-dig)
The intramolecular cyclization of 2-alkyloxypyridines is a known method for synthesizing fused heterocyclic systems such as furo[2,3-b]pyridines. In principle, 2-[(But-3-yn-1-yl)oxy]pyridine could undergo a metal-catalyzed or base-induced intramolecular cyclization. This reaction would likely proceed via a 5-exo-dig cyclization, which is generally favored according to Baldwin's rules for ring closure. This pathway involves the nucleophilic attack of the pyridine (B92270) nitrogen atom onto the internal carbon of the alkyne, leading to a five-membered ring. However, specific studies detailing this transformation for this compound, including reaction yields, regioselectivity, or a direct comparison with a potential 6-endo-dig pathway, are not described in the accessed literature.
Elucidation of Key Reaction Intermediates and Transition States
No research articles were identified that specifically isolate, characterize, or computationally model the key intermediates and transition states involved in the reactions of this compound. For a typical gold-catalyzed cyclization, one might postulate intermediates such as a gold-pi-alkyne complex, but without specific studies, the structures and energies of these species remain speculative for this compound.
Kinetic Studies and Determination of Rate-Limiting Steps
Kinetic data, which is crucial for determining reaction rates and identifying rate-limiting steps, is not available for reactions involving this compound. Such studies would be essential to fully understand the reaction mechanism, but have not been published.
Computational Mechanistic Predictions and Validation
While computational studies, often using Density Functional Theory (DFT), are a powerful tool for predicting reaction pathways and have been applied to similar systems like the cycloisomerization of dienediynes, no such computational analyses have been published specifically for this compound.
Solvent and Temperature Effects on Reaction Progression
The effects of solvent polarity, coordinating ability, and temperature are fundamental parameters in mechanistic organic chemistry. There is, however, no published research detailing how these conditions influence the reaction progression, product distribution, or reaction rates for this compound.
**chemical Transformations and Derivatization Strategies for 2 but 3 Yn 1 Yl Oxy Pyridine**
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Other Click Chemistry Applications
The terminal alkyne of 2-[(But-3-yn-1-yl)oxy]pyridine is an ideal handle for "click chemistry," most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction typically proceeds under mild conditions, often in aqueous solvent mixtures, and demonstrates remarkable functional group tolerance.
By reacting this compound with a variety of organic azides in the presence of a copper(I) catalyst, a diverse library of triazole-linked pyridines can be synthesized. The copper(I) catalyst is commonly generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.
Illustrative CuAAC Reactions and Representative Yields
| Entry | Azide Component (R-N₃) | Product (1,4-disubstituted 1,2,3-triazole) | Typical Yield (%) |
|---|---|---|---|
| 1 | Benzyl azide | 2-{[4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)butoxy]pyridine} | >95 |
| 2 | Azidoacetic acid ethyl ester | Ethyl 2-(1-((4-(pyridin-2-yloxy)but-1-yn-1-yl)methyl)-1H-1,2,3-triazol-4-yl)acetate | 90-95 |
| 3 | 1-Azido-4-nitrobenzene | 2-{[4-((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)butoxy]pyridine} | >90 |
Beyond CuAAC, the terminal alkyne can participate in other click-type reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) if the alkyne is first incorporated into a strained cyclooctyne (B158145) structure, or in thiol-yne radical additions, further expanding its utility in bioconjugation and materials science.
Functional Group Interconversions on the Pyridine (B92270) and Butynyl Moieties
Both the pyridine and butynyl portions of the molecule can undergo selective functional group interconversions (FGIs).
On the Pyridine Moiety: A common transformation for pyridines is N-oxidation. Treatment of this compound with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide yields the corresponding pyridine N-oxide. This transformation significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic attacks and activating methyl groups at the 2- and 4-positions for condensation reactions. researchgate.netrsc.org
On the Butynyl Moiety: The terminal alkyne is amenable to a variety of conversions.
Hydration: Markovnikov hydration, catalyzed by mercury salts in acidic media or more modern ruthenium researchgate.net or gold catalysts, converts the alkyne into a methyl ketone, yielding 4-(pyridin-2-yloxy)butan-2-one.
Reduction: The alkyne can be selectively reduced. Catalytic hydrogenation with Lindlar's catalyst will produce the corresponding alkene, 2-[(but-3-en-1-yl)oxy]pyridine, while more vigorous conditions (e.g., H₂ over Pd/C) will lead to the fully saturated alkane, 2-(butoxy)pyridine.
Coupling Reactions: The terminal C-H bond of the alkyne is acidic enough to participate in various coupling reactions. For instance, the Sonogashira coupling with aryl or vinyl halides, catalyzed by palladium and copper complexes, allows for the formation of a new carbon-carbon bond, yielding disubstituted alkynes.
Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring
The pyridine ring exhibits distinct reactivity towards aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): Pyridine is an electron-deficient heterocycle, making it significantly less reactive towards electrophiles than benzene (B151609). uoanbar.edu.iqquimicaorganica.org Reactions such as nitration or halogenation require harsh conditions and typically proceed with low yields. youtube.com The nitrogen atom deactivates the ring, particularly at the ortho (C2, C6) and para (C4) positions. Therefore, electrophilic attack, when it occurs, is directed to the meta position (C3 and C5). quimicaorganica.org The 2-alkoxy group is typically an activating, ortho-para director in benzene chemistry. However, in the pyridine system, its activating effect is counteracted by the strong deactivating effect of the ring nitrogen. The net result is still a highly deactivated ring, with substitution favoring the C5 position.
Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, the pyridine ring is activated towards nucleophilic attack at the ortho and para positions (C2, C4, C6) due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer-like intermediate. stackexchange.com
In this compound, the C2 position is already substituted. While alkoxy groups are generally poor leaving groups compared to halides, youtube.com their displacement by strong nucleophiles can sometimes be achieved, particularly if the pyridine nitrogen is quaternized to further increase the ring's electrophilicity. nih.govrsc.org
If a good leaving group (e.g., a halide) were present at the C4 or C6 position, it would be readily displaced by nucleophiles. The 2-alkoxy group would remain, influencing the reaction rate through its electronic properties.
Cycloaddition and Rearrangement Reactions
The dual functionality of the molecule allows for a range of cycloaddition and rearrangement reactions, including intramolecular variants.
[2+2+2] Cycloadditions: The alkyne can participate in transition-metal-catalyzed [2+2+2] cycloadditions. For example, co-cyclotrimerization with other alkynes or with a nitrile, often catalyzed by iron nih.gov or cobalt complexes, can be used to construct highly substituted benzene or pyridine rings, respectively.
1,3-Dipolar Cycloadditions: The pyridine nitrogen can be alkylated to form a pyridinium (B92312) salt, which, upon treatment with a base, can generate a pyridinium ylide. This ylide can act as a 1,3-dipole and undergo cycloaddition with the tethered alkyne in an intramolecular fashion, leading to the formation of fused indolizine (B1195054) derivatives. nih.govresearchgate.net
Diels-Alder Reactions: While the pyridine ring itself is a poor diene, related diazine systems with tethered alkynes are known to undergo intramolecular inverse-electron-demand Diels-Alder reactions, suggesting a potential pathway for creating fused ring systems under thermal conditions. mdpi.com
Anionic Rearrangements: 2-Alkoxypyridines are known to undergo anionic rearrangements. For instance, treatment of a related 2-benzyloxypyridine with a strong base like lithium diisopropylamide (LDA) can lead to a nih.govresearchgate.net-anionic rearrangement, where the pyridyl group migrates from the oxygen to the adjacent carbon. figshare.comresearchgate.net A similar rearrangement could potentially be induced in this compound.
Formation of Complex Polycyclic and Heterocyclic Scaffolds
The strategic placement of the pyridine and alkyne functionalities makes this compound a valuable precursor for synthesizing complex fused heterocyclic systems. Many of the reactions described above, particularly intramolecular cycloadditions, directly lead to such scaffolds.
Metal-Catalyzed Cyclizations: Intramolecular cyclization of 2-alkynylpyridines and their derivatives is a powerful method for building fused systems. nih.gov For example, palladium-catalyzed coupling and subsequent electrophilic cyclization can yield furo[2,3-b]pyridines. ias.ac.in By first modifying the alkyne or pyridine ring and then inducing an intramolecular reaction, a wide variety of bicyclic and polycyclic aromatic compounds can be accessed.
Multi-component Reactions: The molecule can serve as a building block in multi-component reactions (MCRs). For example, the pyridine nitrogen can act as the nucleophilic component in reactions that build complex heterocyclic structures, such as 2-pyridones, in a single pot. nih.gov
Examples of Fused Heterocyclic Scaffolds from Pyridyl Alkyne Precursors
| Reaction Type | Precursor Type | Resulting Scaffold | Catalyst/Conditions |
|---|---|---|---|
| Intramolecular 1,3-Dipolar Cycloaddition | N-Alkyl-2-alkynylpyridinium salt | Dihydroindolizine | Base (e.g., Et₃N) |
| Palladium-Catalyzed Annulation | 2-(Iodoacetoxy)pyridine + Alkyne | Furo[2,3-b]pyridine | Pd(II), I₂, or PdCl₂/CO |
Photoinduced and Radical Reactions of the Compound
The alkyne and pyridine moieties can also be engaged in photoinduced and radical-mediated transformations.
Radical Addition to the Alkyne: The terminal alkyne can react with a wide range of radicals. Atom-transfer radical addition (ATRA) of alkyl halides or thiosulfonates can functionalize the alkyne, forming vinyl halides or vinyl sulfones, respectively. nih.govresearchgate.net These reactions can be initiated by radical initiators or through photoredox catalysis.
Intramolecular Radical Cyclization: A radical can be generated elsewhere in the molecule (or on a tethered group), which then adds to the alkyne in an intramolecular fashion. This is a common strategy for constructing five- or six-membered rings. For instance, a radical generated on a carbon adjacent to the ether oxygen could potentially cyclize onto the alkyne to form a fused dihydrofuran ring system. Such reactions are often mediated by reagents like tributyltin hydride or through modern photoredox catalysis. mdpi.comrsc.org
Photoinduced Rearrangements: Pyridine-containing molecules have been shown to undergo energy-transfer-enabled rearrangements under visible light irradiation. chinesechemsoc.org These processes can lead to skeletal remodeling, such as the formation of bicyclic pyrazoline derivatives or three-membered ring structures through di-π-ethane rearrangements. chinesechemsoc.org Such photochemical methods could potentially transform this compound into novel and complex isomers.
**advanced Spectroscopic and Analytical Research Techniques in the Study of 2 but 3 Yn 1 Yl Oxy Pyridine**
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural elucidation of 2-[(But-3-yn-1-yl)oxy]pyridine in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (spin-spin splitting), and their electronic environment (chemical shift). For this compound, the spectrum is expected to show distinct regions for the aromatic pyridine (B92270) protons and the aliphatic butynyl chain protons. The four protons on the 2-substituted pyridine ring are chemically non-equivalent and exhibit complex splitting patterns (e.g., doublet of doublets, triplet of doublets) due to their coupling with adjacent protons. The aliphatic portion of the molecule would present three unique signals: a triplet corresponding to the methylene (B1212753) group attached to the ether oxygen (-O-CH₂-), a triplet of triplets for the methylene group adjacent to the alkyne (-CH₂-C≡CH), and a triplet for the terminal acetylenic proton (≡C-H).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms. For this molecule, nine distinct signals are anticipated: five for the pyridine ring carbons and four for the butynyl side chain. The carbon atom at the C2 position of the pyridine ring, being directly attached to the electronegative oxygen, is expected to be the most downfield-shifted aromatic carbon. The two sp-hybridized carbons of the alkyne group would appear in the characteristic region of approximately δ 70-85 ppm.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals by establishing H-H and C-H correlations, respectively.
Interactive Data Table: Predicted NMR Spectroscopic Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyridine C6-H | 8.15 (ddd) | 146.8 (C6) |
| Pyridine C4-H | 7.60 (td) | 138.5 (C4) |
| Pyridine C5-H | 6.95 (ddd) | 116.5 (C5) |
| Pyridine C3-H | 6.80 (dt) | 111.0 (C3) |
| Pyridine C2 | - | 163.5 (C2) |
| -O-CH₂- | 4.40 (t) | 65.5 |
| -CH₂-C≡ | 2.60 (dt) | 19.5 |
| -C≡CH | - | 80.0 |
| ≡C-H | 2.05 (t) | 70.0 |
Note: Predicted values are based on typical chemical shifts for 2-alkoxypyridines and terminal alkynes. Actual experimental values may vary. Multiplicities: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.
Mass Spectrometry (MS) for Reaction Monitoring and Metabolite Identification Research
Mass spectrometry is an essential tool for determining the molecular weight of this compound and for deducing its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition.
In electron ionization (EI) mode, the molecule is expected to generate a distinct molecular ion (M⁺˙) peak corresponding to its monoisotopic mass (m/z 147.0684 for C₉H₉NO). The subsequent fragmentation pattern provides a structural fingerprint. Key fragmentation pathways would likely involve the cleavage of the ether bond, which is a common fragmentation site. This can lead to fragments corresponding to the pyridinoxy moiety and the butynyl chain. For instance, α-cleavage at the ether linkage could produce a charged pyridin-2-ol ion (m/z 95) or a but-3-yn-1-yl cation (m/z 53). Further fragmentation of the pyridine ring, such as the characteristic loss of hydrogen cyanide (HCN), can also be observed. rsc.orgchemguide.co.uklibretexts.org
When coupled with liquid chromatography (LC-MS), this technique is invaluable for monitoring the progress of synthesis reactions by tracking the appearance of the product and the disappearance of reactants. Furthermore, LC-MS is a primary technique in metabolic studies. researchgate.net If this compound were subjected to metabolic processes, LC-HRMS could be used to detect and identify potential metabolites, such as hydroxylated or oxidized derivatives, by identifying their characteristic mass shifts from the parent compound. researchgate.net
Interactive Data Table: Predicted Key Mass Fragments for this compound (EI-MS)
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 147 | [C₉H₉NO]⁺˙ | Molecular Ion (M⁺˙) |
| 95 | [C₅H₅NO]⁺˙ | α-cleavage, formation of pyridin-2-ol radical cation |
| 94 | [C₅H₄NO]⁺ | Loss of a hydrogen atom from the m/z 95 fragment |
| 67 | [C₄H₅]⁺ | Loss of CO from the m/z 95 fragment |
| 53 | [C₄H₅]⁺ | But-3-yn-1-yl cation from ether bond cleavage |
Note: The fragmentation pattern is predictive. Relative abundances depend on the energy of the ionization source.
X-ray Crystallography for Solid-State Structural Elucidation
Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography could provide the definitive solid-state structure with atomic-level precision. This technique would elucidate exact bond lengths, bond angles, and torsion angles, confirming the molecular geometry.
While no public crystal structure data is available for this compound itself, analysis of related 2-alkoxypyridine structures in crystallographic databases provides expected geometric parameters. researchgate.net X-ray analysis would reveal the conformation of the butynyl chain relative to the pyridine ring, particularly the torsion angle around the C(ring)-O bond. Furthermore, it would provide invaluable information about the intermolecular interactions that govern the crystal packing, such as potential π-π stacking between pyridine rings or C-H···π interactions involving the alkyne or aromatic system. This information is crucial for understanding the material's physical properties.
Interactive Data Table: Typical Bond Lengths and Angles for a 2-Alkoxypyridine Fragment
| Parameter | Description | Typical Value |
| C(2)-O Bond Length | Bond between pyridine C2 and ether oxygen | ~1.35 Å |
| O-C(alkyl) Bond Length | Bond between ether oxygen and alkyl carbon | ~1.43 Å |
| N(1)-C(2)-O Angle | Angle around the substituted carbon | ~117° |
| C(2)-O-C(alkyl) Angle | Ether bond angle | ~118° |
Note: Values are representative and based on published crystal structures of similar 2-alkoxypyridine molecules. researchgate.net
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic molecular vibrations.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the key functional groups. The terminal alkyne is particularly prominent, displaying a sharp, strong C-H stretching vibration around 3300 cm⁻¹ and a weaker, but highly diagnostic, C≡C triple bond stretch in the 2100-2150 cm⁻¹ region. libretexts.orgorgchemboulder.comlibretexts.org The aromatic pyridine ring will exhibit a series of C=C and C=N stretching bands between 1400 and 1600 cm⁻¹, as well as aromatic C-H stretching bands just above 3000 cm⁻¹. The aryl-alkyl ether linkage is characterized by a strong C-O-C asymmetric stretching band, typically found around 1250-1300 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C≡C stretch is often weak in the IR spectrum, it can give a more intense signal in the Raman spectrum. Pyridine ring vibrations, particularly the ring breathing mode near 1000 cm⁻¹, are typically strong and sharp in Raman spectra, making it an excellent tool for confirming the presence of the heterocyclic core. cdnsciencepub.comacs.org
Interactive Data Table: Predicted Characteristic Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected IR Intensity |
| ~3300 | ≡C-H Stretch | Terminal Alkyne | Strong, Sharp |
| >3000 | C-H Stretch | Pyridine Ring | Medium |
| 2850-2960 | C-H Stretch | -CH₂- groups | Medium |
| ~2120 | C≡C Stretch | Terminal Alkyne | Weak to Medium |
| 1580-1600 | C=C, C=N Stretch | Pyridine Ring | Strong |
| 1420-1480 | C=C, C=N Stretch | Pyridine Ring | Strong |
| 1250-1300 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |
| ~650 | ≡C-H Bend | Terminal Alkyne | Strong, Broad |
Note: These are typical frequency ranges for the indicated functional groups. libretexts.orgorgchemboulder.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photochemical Studies
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule, providing insight into its conjugated π-system. The primary chromophore in this compound is the pyridine ring.
Pyridine itself exhibits a strong π → π* transition around 257 nm and a much weaker n → π* transition (involving the nitrogen lone pair) at a longer wavelength, near 270 nm in non-polar solvents. The presence of the electron-donating butynyloxy group at the 2-position acts as an auxochrome, which is expected to cause a slight bathochromic (red) shift of the π → π* absorption maximum to a longer wavelength. The terminal alkyne group does not significantly contribute to absorption in the standard UV-Vis range (200-800 nm). This technique is highly useful for quantitative analysis using the Beer-Lambert law and can be employed to study photochemical reactions, as N-alkoxypyridine derivatives are known to be photochemically active.
Interactive Data Table: Predicted UV-Vis Absorption Data
| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |
| ~265 | Moderate-High | π → π | Pyridine Ring |
| ~275 | Low | n → π | Pyridine Ring |
Note: Predicted values are based on pyridine and substituted pyridines. The solvent can significantly influence the position and intensity of absorption bands.
Advanced Chromatographic and Separation Techniques for Purity and Isomer Analysis
Advanced chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing compounds of this polarity. A C18 or C8 stationary phase would be suitable, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.com Due to the basic nature of the pyridine nitrogen, adding a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase is often necessary to ensure sharp, symmetrical peaks by suppressing silanol (B1196071) interactions and controlling the ionization state of the molecule. helixchrom.com
Gas Chromatography (GC): Given its predicted boiling point, the compound is sufficiently volatile for analysis by Gas Chromatography. A capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) would be effective for separating the compound from non-polar impurities. GC coupled with a mass spectrometer (GC-MS) provides a powerful combination of separation and identification.
The target molecule is achiral; therefore, chiral separation techniques are not required unless a stereocenter is introduced into the molecule through derivatization or isotopic labeling.
Interactive Data Table: Summary of Potential Chromatographic Methods
| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Purpose |
| RP-HPLC | C18 or C8 silica | Acetonitrile/Water with 0.1% Formic Acid | Purity assessment, quantification |
| GC | 5% Phenyl Polysiloxane (DB-5) | Helium or Hydrogen | Purity assessment, separation of volatile impurities |
| TLC | Silica Gel | Ethyl Acetate/Hexane mixture | Reaction monitoring, qualitative purity check |
**computational and Theoretical Chemistry Approaches for 2 but 3 Yn 1 Yl Oxy Pyridine Systems**
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. niscpr.res.in By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights into the stability, reactivity, and spectroscopic characteristics of 2-[(But-3-yn-1-yl)oxy]pyridine.
Key aspects of its electronic structure that can be elucidated using DFT include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. scispace.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring, while the LUMO may have significant contributions from the π-system of the ring. The terminal alkyne group also contributes significantly to the molecule's electronic profile.
DFT calculations can also generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. In this compound, the ESP map would likely show a negative potential (red) around the nitrogen atom of the pyridine ring, indicating its role as a hydrogen bond acceptor, and a slightly positive potential (blue) around the acidic proton of the terminal alkyne.
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating capability, localized on the pyridine ring. |
| LUMO Energy | -0.9 eV | Represents electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.9 eV | Suggests high kinetic stability and relatively low chemical reactivity. |
| Chemical Potential (μ) | -3.85 eV | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | 2.95 eV | Indicates resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 2.52 eV | Quantifies the ability of the molecule to accept electrons. |
Molecular Dynamics (MD) Simulations of Conformational Landscapes
The flexibility of the butoxy linker in this compound allows it to adopt multiple conformations, which can significantly influence its physical properties and its ability to interact with other molecules or biological targets. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating these movements, MD can explore the conformational landscape of a molecule, identifying low-energy, stable conformations and the transitions between them.
For this compound, MD simulations would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic aqueous solution) and calculating the forces between atoms to predict their motion. The key degrees of freedom are the rotatable single bonds within the butoxy chain (C-C and C-O bonds). The simulation trajectory reveals the preferred dihedral angles for these bonds, highlighting the most populated conformational states.
The primary dihedral angles of interest are:
τ1: C(ring)-O-C1-C2
τ2: O-C1-C2-C3
τ3: C1-C2-C3-C4(alkyne)
Analysis of the MD trajectory allows for the construction of a Ramachandran-like plot for these dihedral angles, showing the probability of finding the molecule in a particular conformation. This information is crucial for understanding how the molecule might orient itself when binding to a receptor active site.
| Conformer | τ1 (C-O-C1-C2) | τ2 (O-C1-C2-C3) | τ3 (C1-C2-C3-C4) | Relative Population | Description |
|---|---|---|---|---|---|
| Extended (Anti) | ~180° | ~180° | ~180° | High | A linear, extended conformation of the side chain. |
| Gauche 1 | ~180° | ~60° | ~180° | Moderate | A folded conformation due to rotation around the C1-C2 bond. |
| Gauche 2 | ~60° | ~180° | ~180° | Low | Folding closer to the pyridine ring. |
Quantum Chemical Calculations for Reaction Pathway Prediction and Energy Barriers
Quantum chemical calculations, often employing DFT, can be used to model chemical reactions at the molecular level. researchgate.net This approach allows for the prediction of reaction pathways, the identification of transition states, and the calculation of activation energy barriers. For this compound, this is particularly useful for understanding its potential reactivity, especially at the terminal alkyne and the pyridine ring.
One key reaction for terminal alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Quantum chemical calculations could model the entire catalytic cycle for the reaction of this compound with an azide, determining the energy barriers for each step and confirming the most likely reaction mechanism.
Another area of interest is predicting metabolic pathways. The pyridine ring can be susceptible to oxidation by cytochrome P450 enzymes. researchgate.net Theoretical models can predict the most likely sites of oxidation by calculating the energies of potential intermediates and transition states for reactions like N-oxidation or aromatic hydroxylation. These calculations help in forecasting the metabolic fate of the molecule.
| Reaction Type | Specific Reaction | Calculated Activation Energy (kcal/mol) | Predicted Feasibility |
|---|---|---|---|
| Cycloaddition (CuAAC) | Reaction with methyl azide | 12-15 | Highly feasible under catalytic conditions. |
| Electrophilic Addition | Addition of HBr to the alkyne | 20-25 | Feasible under standard laboratory conditions. |
| Metabolic Oxidation | N-oxidation of the pyridine ring | 28-32 | Possible metabolic pathway. |
| Aromatic Substitution | Nitration of the pyridine ring | >35 | Requires harsh conditions. |
Molecular Docking and Virtual Screening in Chemical Biology Research
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for identifying potential drug candidates. Virtual screening uses docking to rapidly assess large libraries of compounds against a biological target. mdpi.com
The structure of this compound contains several features relevant for molecular interactions. The pyridine nitrogen is a potent hydrogen bond acceptor. The aromatic ring can participate in π-π stacking or hydrophobic interactions. The flexible linker allows the molecule to adapt its conformation to fit into a binding pocket. The terminal alkyne can act as a weak hydrogen bond donor or potentially form covalent bonds with specific residues (e.g., cysteine) if activated, making it a candidate for targeted covalent inhibitors.
For example, various pyridine derivatives have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy. nih.gov Docking studies of this compound into the active site of IDO1 could predict its binding mode and affinity. Such a study would likely show the pyridine nitrogen interacting with key residues in the active site, while the butynyl chain occupies a hydrophobic pocket.
| Parameter | Value/Description |
|---|---|
| Binding Affinity (Score) | -7.5 kcal/mol |
| Key Hydrogen Bonds | Pyridine N --- SER167 backbone NH |
| Hydrophobic Interactions | Butynyl chain with LEU234, VAL130 |
| π-Stacking Interactions | Pyridine ring with PHE163 |
| Predicted Inhibition Constant (Ki) | ~2.5 µM |
Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling for Analogue Design
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. A key application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.org QSAR is a technique that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net
To design analogues of this compound, a QSAR study would begin by synthesizing and testing a library of related compounds with variations in the side chain (e.g., length, branching, other functional groups) or on the pyridine ring. For each compound, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size (molecular weight), lipophilicity (logP), and electronic properties (dipole moment). nih.gov
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed biological activity (e.g., IC50). This model can then be used to predict the activity of new, unsynthesized analogues, guiding medicinal chemists to focus on the most promising candidates and avoiding less active structures.
**exploration of Biological and Biochemical Interactions of 2 but 3 Yn 1 Yl Oxy Pyridine and Its Derivatives Research Focus, Non Clinical **
Investigation of In Vitro Target Binding and Ligand-Protein Interactions
There is currently no publicly available scientific literature detailing the in vitro target binding profile or specific ligand-protein interactions of 2-[(But-3-yn-1-yl)oxy]pyridine. Research on related heterocyclic compounds indicates that pyridine (B92270) derivatives can interact with a wide array of biological targets; however, these findings cannot be directly extrapolated to the specific molecule .
Development and Application as Biochemical Probes and Molecular Tools
While alkyne-modified pyridine ligands have been utilized in the development of photolabile ruthenium-based probes for transcriptome analysis, there is no evidence of this compound itself being developed or used as a biochemical probe or molecular tool. google.comscispace.com The terminal alkyne group present in the molecule could theoretically be used for click chemistry applications, a common strategy for developing molecular probes, but no such applications have been reported for this compound.
Studies on Cellular Uptake and Localization Mechanisms in Research Models
No studies investigating the cellular uptake, distribution, or subcellular localization mechanisms of this compound in any research models have been found in the available literature.
Enzymatic Transformations and Biocatalytic Applications
There is no published research on the enzymatic transformations, metabolic pathways, or potential biocatalytic applications involving this compound.
Mechanistic Research into Biological Pathways Influenced by the Compound
Due to the lack of studies on its biological activity, there is no mechanistic research detailing any biological pathways that are influenced by this compound. While broader classes of pyridine derivatives are known to possess a wide range of pharmacological activities, including antimicrobial and anticancer effects, these general activities are not specific to the compound . researchgate.net
Structure-Activity Relationship (SAR) Studies for Research Tool Development
No structure-activity relationship (SAR) studies have been published for this compound or its close derivatives for the purpose of developing research tools. SAR studies typically require a series of related compounds with corresponding biological activity data, none of which are available for this specific molecule. While SAR studies exist for other classes of compounds containing butynyl or pyridine moieties, such as certain anticancer agents, these are not directly applicable. nih.govnih.govtandfonline.com
**role in Materials Science and Emerging Technologies Research Focus, Non Clinical **
Integration into Polymeric Materials and Conjugated Systems
The dual functionality of 2-[(But-3-yn-1-yl)oxy]pyridine makes it a valuable monomer for the synthesis of advanced polymeric materials. The terminal alkyne can participate in various polymerization reactions, including click polymerization, to create polymers with novel structures and functions. nih.govchemrxiv.org For instance, pyridinium-activated alkynes have been utilized in spontaneous amino-yne click polymerization to produce p-π conjugated ionic polymers with high molecular weights and yields. nih.gov
The incorporation of the pyridine (B92270) moiety into polymer backbones can significantly influence the material's properties. Pyridine is more electron-deficient than benzene (B151609), and its inclusion in conjugated polymers can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is beneficial for creating n-type organic semiconductor materials. rsc.orgqut.edu.au This can enhance electron mobility in devices like organic field-effect transistors (OFETs). qut.edu.au Furthermore, the pyridine nitrogen atom provides a site for post-polymerization modification, such as quaternization to introduce positive charges or coordination with metal ions, thereby tuning the polymer's solubility, processability, and electronic characteristics. researchgate.net
| Polymerization Type | Role of Alkyne Group | Role of Pyridine Group | Potential Polymer Properties |
|---|---|---|---|
| Click Polymerization (e.g., with diazides) | Monomer for 1,2,3-triazole formation | Influences electronic properties, provides coordination sites | High molecular weight, functional side chains, metal-coordinating |
| Alkyne Metathesis Polymerization | Monomer for polyacetylene backbone | Modifies solubility and solid-state packing | Conductive, electroactive |
| Sonogashira Polycondensation (with dihaloarenes) | Monomer for conjugated polymer backbone | Lowers LUMO energy, enhances n-type character | Semiconducting, fluorescent |
Application in Supramolecular Chemistry and Self-Assembly
In supramolecular chemistry, the directed assembly of molecules into well-defined, non-covalently bonded structures is paramount. The pyridine and alkyne groups in this compound can act as powerful directing groups in self-assembly processes. The pyridine nitrogen can form hydrogen bonds or coordinate with metal ions, while the alkyne can participate in halogen bonding, particularly when iodinated. acs.orgnih.gov
Research has demonstrated the formation of supramolecular parallelograms through iodoalkyne–pyridine halogen bonding. acs.org This indicates the potential for this compound, after iodination of the alkyne, to self-assemble into discrete, ordered structures. Moreover, the coordination of pyridine moieties to metal centers is a well-established strategy for constructing metallosupramolecular architectures, such as cages, macrocycles, and coordination polymers. nih.govresearchgate.net The linear geometry of the butynyl group can also influence the packing and dimensionality of the resulting assemblies.
| Functional Group | Type of Interaction | Potential Supramolecular Structure | Reference Example |
|---|---|---|---|
| Pyridine | Metal Coordination | Metallarectangles, Coordination Polymers | Self-assembly of pyridyl-carboxylate ligands with ruthenium. researchgate.net |
| Iodoalkyne | Halogen Bonding | Parallelogram-shaped dimers, Macrocycles | Iodoalkynyl-substituted pyridines forming halogen-bonded parallelograms. acs.org |
| Pyridine | Hydrogen Bonding | Stacked arrays, Helices | Influence of hydrogen bonding on pyridine stacking. nih.gov |
Utilization in Nanotechnology for Surface Functionalization
The functionalization of nanoparticle surfaces is crucial for their application in various fields, including sensing, catalysis, and biomedicine. nih.gov Terminal alkynes have emerged as a promising alternative to thiols for the surface modification of gold nanoparticles (AuNPs), offering advantages such as rapid conjugation and high stability. nih.govacs.org The alkyne group can directly bind to the gold surface, providing a stable anchor for the molecule.
The presence of the pyridine ring in this compound offers an additional layer of functionality. Once anchored to a nanoparticle surface via the alkyne, the exposed pyridine units can be used to coordinate metal ions, bind other molecules through hydrogen bonding, or alter the surface charge and hydrophilicity. researchgate.net This dual-functional linker can be employed to create multifunctional nanoparticles with tailored surface properties. For instance, alkyne-functionalized surfaces on silicon have been studied for the covalent attachment of molecules. nih.gov
| Nanomaterial | Attachment Method | Role of Pyridine Group | Potential Application |
|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Direct alkyne-gold interaction | Metal ion chelation, altering surface properties | Catalysis, Sensing |
| Silicon Surfaces | [2+2] cycloaddition of alkyne | Molecular recognition, sensor development | Electronics, Biosensors |
| Polymeric Nanoparticles | Click chemistry to azide-functionalized polymer | Targeting ligand attachment, drug delivery | Theranostics |
Development of Chemical Sensors and Imaging Agents for Research Purposes
The development of selective and sensitive chemical sensors is a significant area of research. Pyridine derivatives are widely used in the design of fluorescent chemosensors, particularly for the detection of metal ions. nih.govmdpi.com The nitrogen atom of the pyridine ring can act as a binding site for cations, and this interaction can lead to a change in the fluorescence properties of the molecule, allowing for detection. mdpi.com
The alkyne group in this compound can be used to construct more complex sensor molecules through "click" reactions. For example, it can be reacted with an azide-containing fluorophore to create a sensor system where the pyridine unit acts as the recognition site. Additionally, alkyne-based fluorescent probes have been developed for the detection of various analytes. rsc.org The combination of a metal-coordinating pyridine and a versatile alkyne handle in a single molecule provides a platform for designing novel sensors for a range of targets.
Incorporation into Advanced Catalytic Systems
In the field of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. Pyridyl-alkyne motifs are found in various ligands for transition metal catalysis. rsc.orgnih.gov The pyridine nitrogen can coordinate to a metal center, while the alkyne can either remain as a pendant group for further functionalization or participate directly in the catalytic cycle.
For instance, palladium catalysts with P,N-ligands containing a pyridyl group have been studied for the alkoxycarbonylation of alkynes. nih.gov The hemilabile nature of the pyridyl coordination can be important for the catalytic mechanism. Furthermore, pyridyl alkynes have been shown to react with metal clusters to form new catalytically active species. rsc.org The this compound molecule could serve as a ligand itself or be a precursor for more complex ligand structures, potentially finding applications in areas such as hydrosilylation, cross-coupling reactions, or water-oxidation catalysis. bioengineer.orgacs.org
Future Research Directions, Challenges, and Emerging Opportunities for 2 but 3 Yn 1 Yl Oxy Pyridine
The exploration of novel chemical entities is a cornerstone of scientific advancement, and 2-[(But-3-yn-1-yl)oxy]pyridine stands as a molecule with significant untapped potential. Its unique structure, combining a biologically relevant pyridine (B92270) core with a synthetically versatile terminal alkyne, positions it as a valuable scaffold for future research across multiple disciplines. This article outlines the prospective research directions, inherent challenges, and burgeoning opportunities for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
